

# solubility and stability characteristics of 5-Fluorobenzo[d]isoxazol-3-ylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Fluorobenzo[d]isoxazol-3-ylamine

**Cat. No.:** B1389310

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An In-depth Technical Guide to the Solubility and Stability Characteristics of **5-Fluorobenzo[d]isoxazol-3-ylamine**

## Introduction

**5-Fluorobenzo[d]isoxazol-3-ylamine** (CAS No. 868271-13-0) is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry and pharmaceutical research.<sup>[1]</sup> Its structure, which combines a stable benzisoxazole core with a reactive amino group and a metabolically robust fluorine atom, makes it an attractive scaffold for developing novel enzyme inhibitors and receptor modulators. The benzisoxazole nucleus is a privileged scaffold in drug discovery, present in a range of pharmaceuticals.<sup>[2][3]</sup>

A comprehensive understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application. These characteristics directly influence its handling, formulation, bioavailability, and shelf-life in drug development pipelines. This guide provides an in-depth analysis of the solubility and stability of **5-Fluorobenzo[d]isoxazol-3-ylamine**, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

## Core Physicochemical Properties

The foundational properties of a compound dictate its behavior in various chemical and biological systems. **5-Fluorobenzo[d]isoxazol-3-ylamine** is typically a white to off-white

crystalline solid. Its key structural features—the aromatic benzisoxazole ring, the basic amino group, and the electronegative fluorine atom—govern its reactivity and physical characteristics.

Property	Value	Reference
CAS Number	868271-13-0	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub> O	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	152.13 g/mol	<a href="#">[4]</a>
Appearance	White to off-white crystalline solid	
Melting Point	145-150 °C	

The aromaticity of the benzisoxazole ring system contributes to the molecule's overall thermal stability.[\[3\]](#) The primary amine at the 3-position is a critical functional group; it acts as a hydrogen bond donor and a weak base, making the compound's aqueous solubility highly dependent on pH.[\[6\]](#)[\[7\]](#) The fluorine atom at the 5-position enhances metabolic stability and can modulate binding interactions with biological targets.

## Solubility Profile

Solubility is a critical determinant of a compound's utility, affecting everything from reaction kinetics in synthesis to absorption and distribution in vivo.

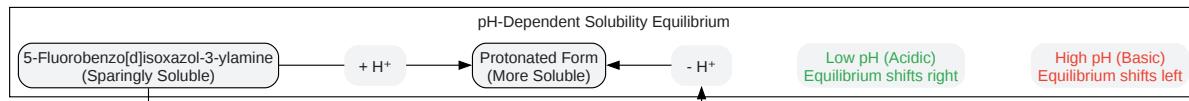
## Qualitative Solubility Assessment

Based on its structure and available data, **5-Fluorobenzo[d]isoxazol-3-ylamine** exhibits limited solubility in aqueous solutions at neutral pH but better solubility in polar organic solvents.

Solvent Type	Solvent Example	Predicted Solubility	Rationale
Aqueous	Water (neutral pH)	Sparingly Soluble	The molecule's relatively nonpolar aromatic core outweighs the polarity of the amine group at neutral pH.
Polar Protic	Methanol, Ethanol	Moderately Soluble	These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine group and the heterocyclic nitrogen and oxygen atoms.
Polar Aprotic	DMSO, DMF	Soluble	Highly polar solvents capable of strong hydrogen bond acceptance are effective at dissolving molecules with polar functional groups. Derivatives of similar scaffolds show good solubility in DMSO. <sup>[8]</sup>
Nonpolar	Hexane, Toluene	Poorly Soluble	The polar functional groups of the molecule have unfavorable interactions with nonpolar solvents.

## pH-Dependent Aqueous Solubility

The presence of the primary amine group ( $pK_a$  estimated to be weakly basic) means that the compound's aqueous solubility is expected to increase significantly in acidic conditions. At a pH below its  $pK_a$ , the amine group becomes protonated, forming a more polar and thus more water-soluble ammonium salt.



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Caption: pH-dependent equilibrium of **5-Fluorobenzo[d]isoxazol-3-ylamine**.

## Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, ensuring a true equilibrium is reached.

**Causality:** The objective is to determine the maximum concentration of the compound that can dissolve in a given solvent at equilibrium. Using a rotational shaker and sufficient incubation time ensures that the dissolution process is complete and not limited by kinetic factors.

**Methodology:**

- **Preparation:** Add an excess amount of solid **5-Fluorobenzo[d]isoxazol-3-ylamine** to a series of vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, 0.1 M HCl). The excess solid is crucial to ensure saturation is achieved.
- **Equilibration:** Seal the vials and place them on a rotational shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. A 24-hour period is typically sufficient to reach equilibrium.

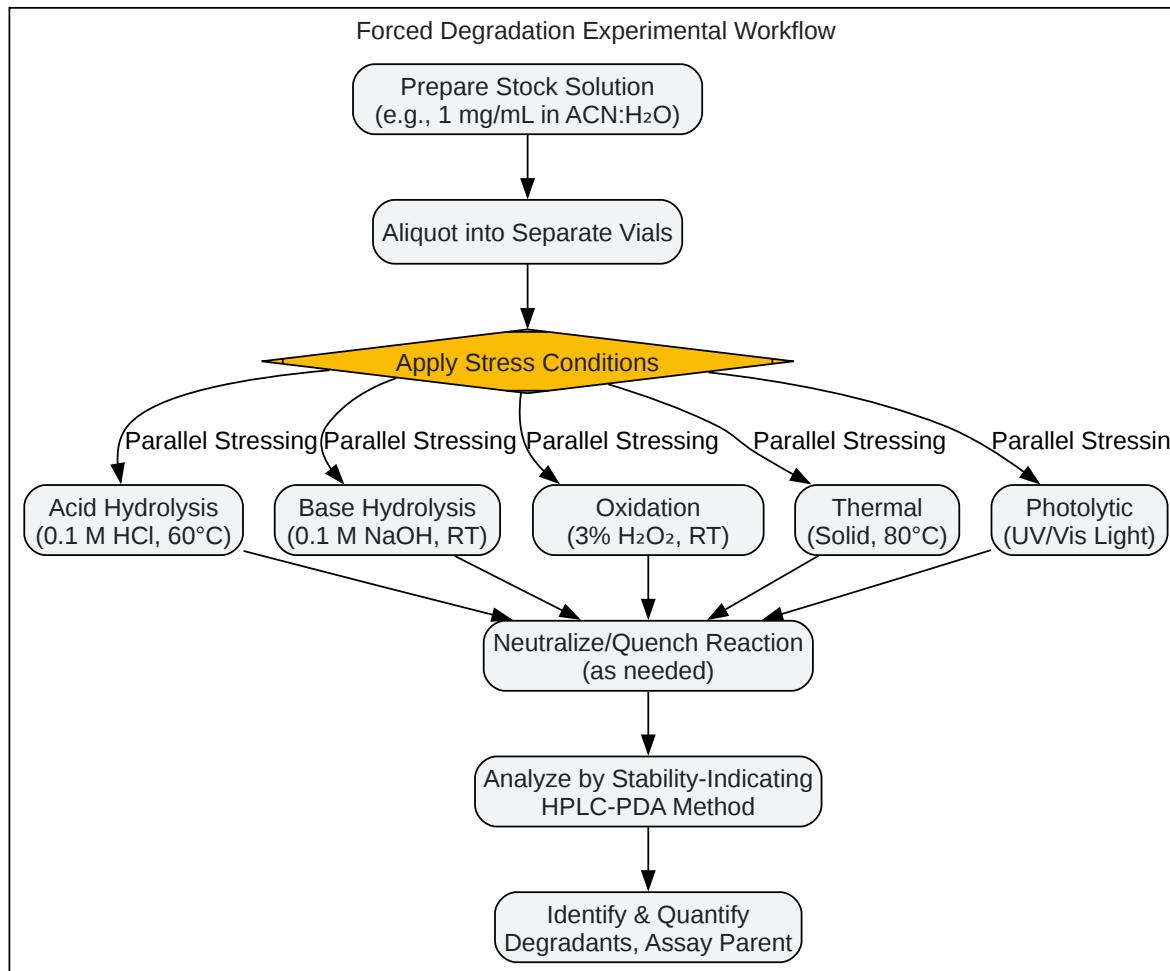
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
- Sampling & Dilution: Carefully collect a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
- Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility in mg/mL or  $\mu$ g/mL.

## Stability Profile

Assessing a compound's stability is a non-negotiable step in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[\[9\]](#)

## Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than standard storage to identify likely degradation products and establish degradation pathways.[\[10\]](#) This information is essential for developing stability-indicating analytical methods.[\[9\]](#) A degradation of 5-20% is generally considered optimal for this purpose.[\[10\]](#)[\[11\]](#)

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Caption: Workflow for a forced degradation study.

## Experimental Protocol: Forced Degradation Study

**Causality:** This protocol systematically exposes the compound to various stressors to model potential degradation scenarios. Each condition targets a specific chemical liability. The use of a stability-indicating HPLC method is critical to separate the parent compound from any newly formed degradants.

### Methodology:

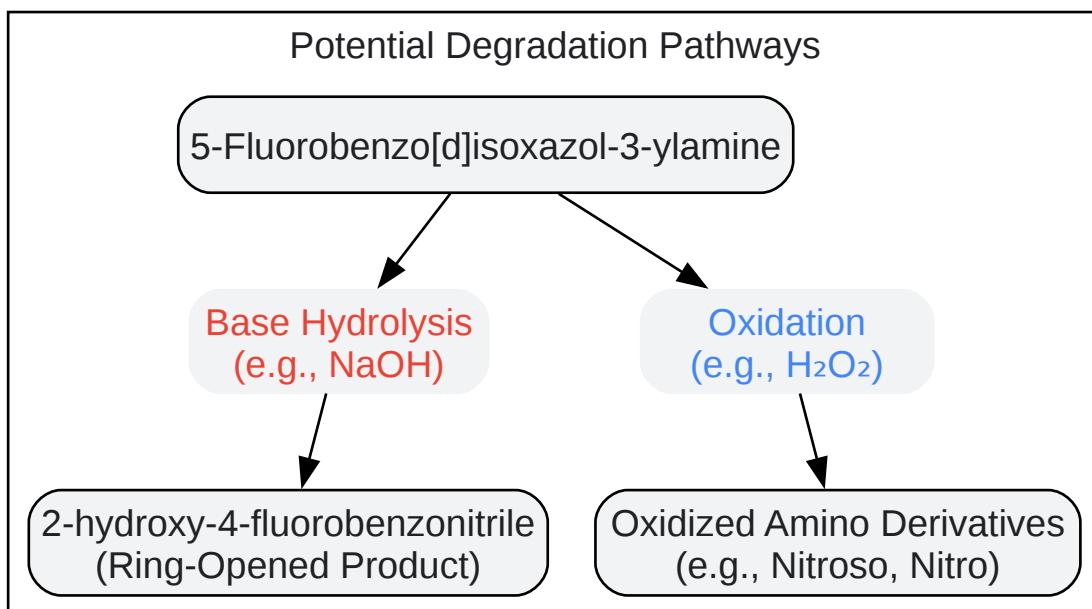
- **Stock Solution:** Prepare a stock solution of **5-Fluorobenzo[d]isoxazol-3-ylamine** at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water.
- **Control Sample:** Dilute the stock solution with the solvent mixture to the target concentration (e.g., 100 µg/mL) and store it protected from light at 2-8°C. This serves as the time-zero (t=0) reference.
- **Acid Hydrolysis:**
  - Mix the stock solution with 0.1 M HCl.
  - Incubate at an elevated temperature (e.g., 60°C) for several hours.
  - Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and analyze.
- **Base Hydrolysis:**
  - Mix the stock solution with 0.1 M NaOH.
  - Incubate at room temperature. Basic conditions are often harsher on isoxazole rings.<sup>[3]</sup>
  - Withdraw samples, neutralize with HCl, and analyze.
- **Oxidative Degradation:**
  - Mix the stock solution with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Incubate at room temperature, protected from light.

- Analyze samples at various time points.
- Thermal Degradation:
  - Store the solid compound in a temperature-controlled oven (e.g., 80°C).
  - At each time point, withdraw a sample, dissolve it in the solvent, and analyze.
- Photolytic Degradation:
  - Expose the stock solution (in a photostable container) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[11]
  - Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
  - Analyze both the exposed and control samples.

## Hypothesized Degradation Pathways

Based on the structure, two primary degradation pathways can be hypothesized under forced conditions.

- Base-Catalyzed Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage by strong bases. This would likely result in the formation of a 2-hydroxy-4-fluorobenzonitrile derivative.[3]
- Oxidation of the Amino Group: The primary amine can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or undergoing oxidative coupling reactions.



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- To cite this document: BenchChem. [solubility and stability characteristics of 5-Fluorobenzo[d]isoxazol-3-ylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1389310#solubility-and-stability-characteristics-of-5-fluorobenzo-d-isoxazol-3-ylamine]

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